2,3-Dibromo-N-(3-methylpentan-2-yl)propanamide
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Overview
Description
2,3-Dibromo-N-(3-methylpentan-2-yl)propanamide is a chemical compound with the molecular formula C₉H₁₇Br₂NO. It is characterized by the presence of two bromine atoms, an amide group, and a branched alkyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-(3-methylpentan-2-yl)propanamide typically involves the bromination of an appropriate precursor. One common method is the bromination of 3-methylpentan-2-ylamine with bromine in the presence of a suitable solvent, followed by the reaction with propanoyl chloride to form the amide linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-N-(3-methylpentan-2-yl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of N-(3-methylpentan-2-yl)propanamide and other substituted derivatives.
Reduction: Formation of 2,3-dibromo-N-(3-methylpentan-2-yl)propanamine.
Oxidation: Formation of 2,3-dibromo-N-(3-methylpentan-2-yl)propanoic acid.
Scientific Research Applications
2,3-Dibromo-N-(3-methylpentan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-N-(3-methylpentan-2-yl)propanamide involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, while the amide group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-N-(4-methylpentan-2-yl)propanamide: Similar structure with a different alkyl chain branching.
3-Methyl-2,3-dibromopentane: Lacks the amide group but has a similar brominated alkyl chain.
Properties
CAS No. |
62479-88-3 |
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Molecular Formula |
C9H17Br2NO |
Molecular Weight |
315.05 g/mol |
IUPAC Name |
2,3-dibromo-N-(3-methylpentan-2-yl)propanamide |
InChI |
InChI=1S/C9H17Br2NO/c1-4-6(2)7(3)12-9(13)8(11)5-10/h6-8H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
HQOKXUDQTVUHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC(=O)C(CBr)Br |
Origin of Product |
United States |
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